molecular formula C7H9N3O3S B1682644 Sulfacarbamide CAS No. 547-44-4

Sulfacarbamide

Cat. No. B1682644
CAS RN: 547-44-4
M. Wt: 215.23 g/mol
InChI Key: WVAKABMNNSMCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Sulfacarbamide consists of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C7H9N3O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,8H2,(H3,9,10,11) .

Scientific Research Applications

Enzyme Inhibition by Sulfacarbamide Derivatives

Sulfacarbamide and its derivatives exhibit significant potential in inhibiting various enzymes, which has therapeutic implications. Sulfamide-based inhibitors have been designed targeting a wide array of enzymes, including carbonic anhydrases, aspartic proteases (such as HIV-1 protease and γ-secretase), serine proteases (like elastase and thrombin), and metalloproteases (e.g., matrix metalloproteinases). These inhibitors often exhibit low nanomolar affinity for their target enzymes, with the sulfamide moiety playing a crucial role in their binding to the active sites of these enzymes. This interaction may involve direct coordination to a metal ion in metalloenzymes or substituting for a catalytically essential water molecule in the case of HIV protease inhibitors. The sulfamide motif's inherent properties also contribute to the desired physico-chemical characteristics of these drug-like compounds, such as enhanced water solubility and better bioavailability (Winum et al., 2006).

Anticonvulsant Activity

Sulfamides have been investigated for their anticonvulsant properties, with amino acid-derived sulfamides showing promising results in suppressing convulsions in the electrical seizure (MES test) at low doses. This confirms the potential of sulfamide structures as new antiepileptic compounds (Gavernet et al., 2009).

Anticancer Activity

Sulfamide derivatives have also been explored for their anticancer activities. Symmetric and unsymmetric cyclic sulfamide compounds were synthesized and evaluated against a panel of 60 human tumor cell lines, exhibiting inhibitory effects on breast cancer (MDA-MB-468) among others. Further studies revealed that these compounds could inhibit proliferation and induce apoptosis in lung cancer cells, indicating their potential as novel anticancer agents (Jun et al., 2021).

Broad Spectrum Antibacterial Activity

Sulfamide compounds are known for their broad-spectrum antibacterial activities. Research has continuously focused on developing sulfonamides as drugs due to their effectiveness against a variety of bacterial infections. The progress in this area highlights the significance of sulfamide compounds in addressing the need for new antibacterial, antifungal, antiviral, antiparasitic, and anti-tuberculosis agents, underscoring their versatility and broad applicability in medicinal chemistry (Zhou Cheng-he, 2010).

properties

IUPAC Name

(4-aminophenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAKABMNNSMCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046425
Record name Sulfacarbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfacarbamide

CAS RN

547-44-4
Record name Sulfacarbamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfacarbamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacarbamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfacarbamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfacarbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfacarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACARBAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CD25Z4QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfacarbamide
Reactant of Route 2
Reactant of Route 2
Sulfacarbamide
Reactant of Route 3
Reactant of Route 3
Sulfacarbamide
Reactant of Route 4
Sulfacarbamide
Reactant of Route 5
Sulfacarbamide
Reactant of Route 6
Reactant of Route 6
Sulfacarbamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.